
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Descripción general
Descripción
“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is a synthetic compound with the molecular formula C16H20Cl3NO10 . It is also known as 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate (TAT) . This versatile reagent offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .
Synthesis Analysis
The synthesis of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” involves a three-step sequence including acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion . Another method involves condensation of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose with pentachlorophenyl esters of N-protected amino acids in the presence of imidazole .Molecular Structure Analysis
The glucopyranosyl ring appears in a regular 4C1 chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation . The compounds are characterized by a compact structure with spatial proximity of the two pyranosyl rings .Chemical Reactions Analysis
“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is used in a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides . It is also used in the formation of diastereomers .Physical And Chemical Properties Analysis
The molecular weight of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is 492.7 g/mol . The IUPAC name is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate .Aplicaciones Científicas De Investigación
Deacylation and Dealkylation Studies
This compound has been used in the study of deacylation and dealkylation of glucose, galactose, and mannose pentaacetates . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
Chiral Derivatization
It is used as a chiral derivatization reagent, which reacts mainly with enantiomeric amino acids . It has been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
Intermediate for Drug Synthesis
This compound is an important D-glucopyranose derivative for glucosylations and other reactions . It is often used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin .
Structure Modification of Drugs
It is often used for structure modification of drugs to increase the polarity of the drug, reduce the toxic effects, and improve drug activity .
Synthesis of α-Glucopyranosyl Chloride
This compound has been used in the preparation of the α-glucopyranosyl chloride, which is used in the synthesis of 1-C-α-D-glucopyranose derivatives .
Biological Activities of Plants
A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . This compound can be used in the synthesis of these glycosides .
Mecanismo De Acción
Target of Action
The primary target of this compound is enantiomeric amino acids . It is used as a chiral derivatization reagent, which means it reacts mainly with these targets to form diastereomers .
Mode of Action
The compound interacts with its targets through the formation of diastereomers . This interaction results in the resolution of amino acid derivatives, allowing for the separation and identification of different enantiomers .
Result of Action
The primary result of the compound’s action is the formation of diastereomers, which allows for the resolution of amino acid derivatives . This can be particularly useful in analytical chemistry, where it can aid in the identification and separation of different enantiomers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended that handling of the compound is performed in a well-ventilated place . Additionally, it should be stored in an inert gas and protected from light and moisture to prevent decomposition .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RQICVUQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



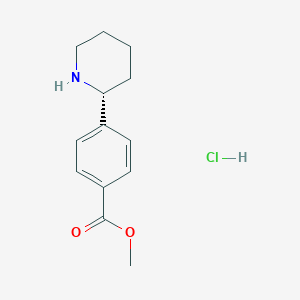
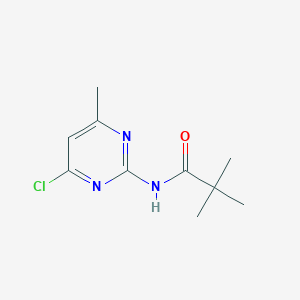
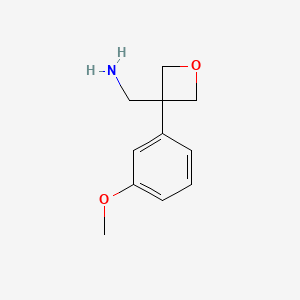
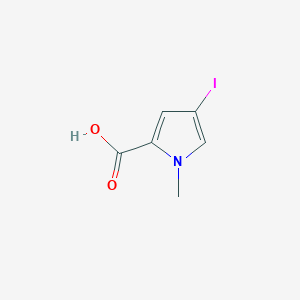

![Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3039904.png)
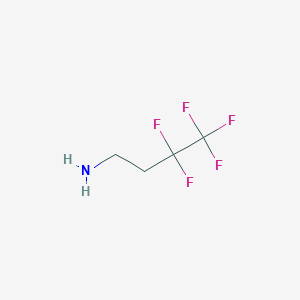
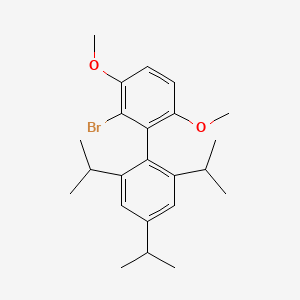
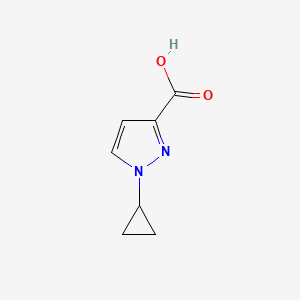

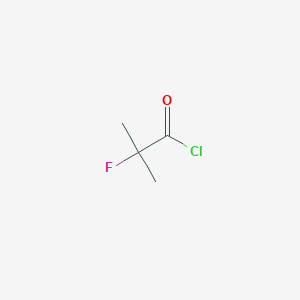
![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)

